4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyridine ring, a benzothiophene moiety, and a thiadiazole ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an alkyne.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated benzothiophene intermediate.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving a suitable precursor such as thiosemicarbazide and a carboxylic acid derivative.
Final Coupling and Functionalization: The final step involves coupling the pyridine-benzothiophene intermediate with the thiadiazole ring and introducing the carboxamide functionality through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under suitable solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-methyl-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Pharmacology: Studies focus on its interactions with biological targets such as enzymes, receptors, and DNA.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication and transcription . These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-pyridinyl)benzenesulfonamide: This compound shares the pyridine and methyl groups but differs in the sulfonamide functionality.
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the amide linkage and additional functional groups.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the pyridine ring but differ in the fused pyrimidine ring and other substituents.
Uniqueness
4-methyl-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a pyridine ring, a benzothiophene moiety, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N5O2S2/c1-11-16(28-24-23-11)18(26)22-19-15(13-6-2-3-7-14(13)27-19)17(25)21-10-12-5-4-8-20-9-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
HFXQLPVPTOQWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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